molecular formula C15H10Cl3NO B14602245 (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride CAS No. 59589-64-9

(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride

Cat. No.: B14602245
CAS No.: 59589-64-9
M. Wt: 326.6 g/mol
InChI Key: JUWFNKXDFIYZPX-UHFFFAOYSA-N
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Description

(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride typically involves the reaction of 2-benzoyl-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding amides and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl bromide: Similar in structure but with a bromine atom instead of chlorine.

    (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl fluoride: Similar in structure but with a fluorine atom instead of chlorine.

    (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl iodide: Similar in structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the benzoyl and chlorophenyl groups, along with the imidoyl chloride functionality, makes it a versatile compound for various applications.

Properties

CAS No.

59589-64-9

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride

InChI

InChI=1S/C15H10Cl3NO/c16-9-14(18)19-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JUWFNKXDFIYZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(CCl)Cl

Origin of Product

United States

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